1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuran ring, a thiazole ring, and a thiophene ring, all of which are known for their significant biological and chemical properties
Preparation Methods
The synthesis of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran-2-yl Thiazole: This step involves the reaction of benzofuran-2-carboxylic acid with thioamide under cyclization conditions to form the benzofuran-2-yl thiazole intermediate.
Formation of Thiophen-2-yl Isocyanate: Thiophen-2-yl amine is reacted with phosgene to produce thiophen-2-yl isocyanate.
Coupling Reaction: The benzofuran-2-yl thiazole intermediate is then reacted with thiophen-2-yl isocyanate under controlled conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran, thiazole, or thiophene rings are replaced by other groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and resulting in biological effects
Comparison with Similar Compounds
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:
1-(Benzofuran-2-yl)-3-(thiophen-2-yl)urea: Lacks the thiazole ring, which may result in different biological and chemical properties.
1-(4-(Benzofuran-2-yl)thiazol-2-yl)urea: Lacks the thiophene ring, potentially altering its reactivity and applications.
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-phenylurea: Contains a phenyl ring instead of a thiophene ring, which may affect its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S2/c20-15(18-14-6-3-7-22-14)19-16-17-11(9-23-16)13-8-10-4-1-2-5-12(10)21-13/h1-9H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBKZIVHFJJWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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